Furo[3,2-b]pyridin-2-ylboronic acid
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Overview
Description
Furo[3,2-b]pyridin-2-ylboronic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Preparation Methods
The synthesis of furo[3,2-b]pyridin-2-ylboronic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated furo[3,2-b]pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Chemical Reactions Analysis
Furo[3,2-b]pyridin-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may also exhibit unique biological activities.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Scientific Research Applications
Furo[3,2-b]pyridin-2-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on various cellular processes.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets and pathways within cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as serine/threonine kinase AKT1 . This inhibition disrupts key cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Furo[3,2-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:
Pyridine-2-boronic acid: This compound is also used in the synthesis of pharmaceuticals and has similar chemical properties.
Furo[3,2-c]pyridine derivatives: These compounds share a similar structure and have been studied for their antimicrobial and anticancer activities.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H6BNO3 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI Key |
BHNWTKDELHADGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC=N2)(O)O |
Origin of Product |
United States |
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